Tau-fluvalinate

Übersicht

Beschreibung

Tau-fluvalinate is a synthetic pyrethroid insecticide and miticide widely used in apiculture to control the parasitic mite Varroa destructor, which affects honey bee colonies. It is known for its broad-spectrum activity and is effective against a variety of insects. The compound is an isomeric mixture and is characterized by its contact and stomach action, acting as a sodium channel modulator .

Vorbereitungsmethoden

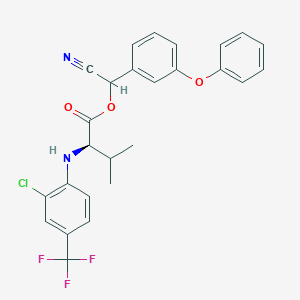

Synthetic Routes and Reaction Conditions: The synthesis of tau-fluvalinate involves the esterification of cyano-(3-phenoxyphenyl)methanol with N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valinate. The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired isomeric mixture .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The final product is often formulated as impregnated strips for use in beehives .

Analyse Chemischer Reaktionen

Types of Reactions: Tau-fluvalinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various metabolites.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolyzing Agents: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed:

Oxidation Products: Various oxidized metabolites.

Hydrolysis Products: Cyano-(3-phenoxyphenyl)methanol and N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valinate.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Crops Treated:

Tau-fluvalinate is employed in various agricultural settings, particularly for crops such as:

- Pome fruits (e.g., apples, pears)

- Stone fruits (e.g., peaches, apricots)

- Grapes

- Brassica vegetables (e.g., broccoli, Brussels sprouts)

- Tomatoes and melons

Usage Context:

The European Food Safety Authority (EFSA) has assessed the use of this compound on these crops, concluding that its application does not result in consumer exposure exceeding toxicological reference values, hence posing minimal public health concerns . The compound is applied via aerial or ground equipment, with specific guidelines for maximum residue levels (MRLs) established to ensure safety .

Apicultural Applications

Varroa Mite Control:

this compound is predominantly used in beekeeping to manage Varroa destructor, a significant pest threatening honeybee populations. Its application involves impregnated strips placed within hives, targeting the mites while minimizing harm to the bees themselves .

Resistance Issues:

Research has indicated that prolonged use of this compound may lead to increased resistance among Varroa populations. Studies show that mites exposed to this compound treatments exhibited mutations linked to resistance, suggesting a need for integrated pest management strategies that incorporate rotation with other treatments to mitigate resistance development .

Environmental Impact and Residual Concerns

Contamination Studies:

Investigations have revealed persistent residues of this compound in beeswax and beebread, raising concerns about its long-term effects on bee health and the efficacy of treatments against Varroa mites. These residues may also contribute to the emergence of resistant mite populations, complicating pest management efforts .

Regulatory Insights:

The Environmental Protection Agency (EPA) has conducted risk assessments indicating that while this compound poses low systemic toxicity and is unlikely to be carcinogenic, its environmental persistence necessitates ongoing monitoring and regulation to prevent adverse ecological impacts .

Case Studies

Wirkmechanismus

Tau-fluvalinate exerts its effects by modulating sodium channels in the nerve membranes of insects. It causes prolonged depolarization and hyperexcitability of the nerve cells, leading to paralysis and eventual death of the target organism. The primary molecular target is the voltage-gated sodium channel .

Vergleich Mit ähnlichen Verbindungen

Acrinathrin: Another pyrethroid insecticide with similar mode of action but different chemical structure.

Amitraz: An acaricide with a different mechanism of action, primarily affecting octopamine receptors in mites.

Uniqueness of Tau-fluvalinate: this compound is unique in its specific isomeric composition, which contributes to its effectiveness and selectivity against Varroa destructor. Its formulation as impregnated strips for beehives also sets it apart from other insecticides and acaricides .

Biologische Aktivität

Tau-fluvalinate is a synthetic pyrethroid insecticide widely used for controlling a variety of pests in agricultural and ornamental settings. As a member of the pyrethroid class, it functions by disrupting normal nerve function in insects, leading to paralysis and death. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and effects on non-target organisms.

This compound operates primarily by modifying the function of voltage-gated sodium channels in neuronal membranes. This alteration leads to prolonged depolarization of nerve cells, which is responsible for the characteristic symptoms observed in affected insects:

- Delayed Sodium Channel Closure : this compound causes sodium channels to remain open longer than normal, increasing neuronal excitability and leading to hyperactivity followed by paralysis .

- Impact on Action Potentials : The insect's ability to generate action potentials is compromised, resulting in decreased amplitude and stability of these signals .

- Interaction with Other Receptors : Additionally, this compound may interact with nicotinic acetylcholine and GABA receptors, further contributing to its neurotoxic effects .

| Mechanism | Description |

|---|---|

| Sodium Channel Modulation | Prolonged opening leads to hyperexcitability |

| Action Potential Alteration | Decreased amplitude and stability |

| Receptor Interaction | Affects nicotinic acetylcholine and GABA receptors |

Acute Toxicity

This compound has a relatively low toxicity profile in mammals compared to other insecticides. The following observations summarize its acute toxicity:

- Lethal Dose (LD50) : Studies indicate an LD50 greater than 5000 mg/kg for oral exposure in rats, suggesting low acute toxicity .

- Dermal Exposure : Limited dermal absorption (estimated at less than 1.5%) reduces systemic toxicity risk from skin contact .

- Symptoms of Exposure : Symptoms from significant exposure can include headache, dizziness, nausea, and respiratory irritation .

Sublethal Effects on Non-target Organisms

Recent studies have highlighted the potential sublethal effects of this compound on non-target species. For instance, research on Gammarus roeseli, a freshwater amphipod, revealed:

- Median Lethal Concentration (LC50) : The 96-hour LC50 was determined to be 17.29 µg/L.

- Genotoxicity : Significant increases in DNA damage were observed at sublethal concentrations, indicating potential long-term ecological impacts .

Table 2: Toxicity Data for this compound

| Study Type | Value | Organism |

|---|---|---|

| LD50 (oral) | >5000 mg/kg | Rat |

| LC50 (96h) | 17.29 µg/L | Gammarus roeseli |

Regulatory Status

The regulatory status of this compound varies across regions but generally reflects its established safety profile when used according to guidelines:

- EPA Registration : The U.S. Environmental Protection Agency (EPA) has assessed this compound and determined that it poses no significant risk when applied as directed .

- Maximum Residue Levels (MRLs) : The European Food Safety Authority (EFSA) has proposed modifications to MRLs for various crops treated with this compound, concluding that consumer exposure remains below toxicological reference values .

Case Study 1: Agricultural Application

In agricultural settings, this compound is commonly used on crops such as apples, pears, and various vegetables. Its effectiveness against pests like spider mites has been documented extensively. A study conducted on apple orchards demonstrated that proper application significantly reduced pest populations without adversely affecting beneficial insects.

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted to evaluate the effects of this compound on aquatic ecosystems. Results indicated that while acute toxicity levels were low for fish species, chronic exposure led to alterations in reproductive success and growth rates in sensitive species.

Eigenschaften

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INISTDXBRIBGOC-XMMISQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037555 | |

| Record name | tau-Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; Formulated as flowable concentrate and impregnated strips (bee hives); [Reference #1] Colorless viscous liquid; Formulated as an oil in water emulsion; [EFSA] | |

| Record name | Tau-fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Tau-fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102851-06-9 | |

| Record name | Tau-fluvalinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102851-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tau-fluvalinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tau-Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .TAU.-FLUVALINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R533F643E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.